Cinmethylin

Description

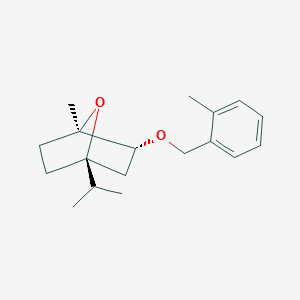

Structure

3D Structure

Properties

CAS No. |

87818-31-3 |

|---|---|

Molecular Formula |

C18H26O2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(1R,2R,4S)-1-methyl-2-[(2-methylphenyl)methoxy]-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane |

InChI |

InChI=1S/C18H26O2/c1-13(2)18-10-9-17(4,20-18)16(11-18)19-12-15-8-6-5-7-14(15)3/h5-8,13,16H,9-12H2,1-4H3/t16-,17-,18+/m1/s1 |

InChI Key |

QMTNOLKHSWIQBE-KURKYZTESA-N |

SMILES |

CC1=CC=CC=C1COC2CC3(CCC2(O3)C)C(C)C |

Isomeric SMILES |

CC1=CC=CC=C1CO[C@@H]2C[C@@]3(CC[C@]2(O3)C)C(C)C |

Canonical SMILES |

CC1=CC=CC=C1COC2CC3(CCC2(O3)C)C(C)C |

boiling_point |

313.0 °C |

Other CAS No. |

87818-31-3 |

Pictograms |

Irritant; Environmental Hazard |

solubility |

2.30e-04 M |

Synonyms |

(1R,2S,4S)-rel-1-Methyl-4-(1-methylethyl)-2-[(2-methylphenyl)methoxy]-7-oxabicyclo[2.2.1]heptane; exo-(±)-1-Methyl-4-(1-methylethyl)-2-[(2-methylphenyl)_x000B_methoxy]-7-oxabicyclo[2.2.1]heptane; Cinch; SD 95481; |

vapor_pressure |

7.57e-05 mmHg |

Origin of Product |

United States |

Foundational & Exploratory

Cinmethylin's Inhibition of Fatty Acid Thioesterase: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinmethylin, a re-emerging herbicide, presents a novel mode of action through the targeted inhibition of fatty acid thioesterases (FATs). This mechanism disrupts a critical juncture in plant lipid biosynthesis, leading to potent herbicidal effects, particularly against grass weeds. This technical guide provides an in-depth analysis of this compound's interaction with FATs, detailing the biochemical pathways, quantitative binding data, and the experimental protocols utilized to elucidate this unique mode of action. The information presented herein is intended to support further research and development in the fields of herbicide science and drug discovery.

Introduction: A Novel Herbicide Mode of Action

The continuous evolution of herbicide resistance in weed populations necessitates the discovery and development of herbicides with new modes of action. This compound, a benzyl ether derivative of the natural monoterpene 1,4-cineole, has been identified as a potent inhibitor of fatty acid biosynthesis.[1] Its unique mechanism of action, the inhibition of fatty acid thioesterases (FATs), has led to its classification under the Herbicide Resistance Action Committee (HRAC) Group 30, representing a significant development in weed management strategies.[2][3]

FATs are pivotal enzymes in plant lipid metabolism. Located in the plastids, they catalyze the hydrolysis of the thioester bond of acyl-acyl carrier proteins (acyl-ACPs), releasing free fatty acids.[4][5][6] These fatty acids are then exported to the endoplasmic reticulum, where they serve as precursors for the synthesis of very-long-chain fatty acids (VLCFAs), membrane lipids, and other essential molecules.[7][8] By inhibiting FATs, this compound effectively halts the supply of fatty acid building blocks, leading to a catastrophic failure in cell membrane development and function, ultimately causing plant death, especially during the critical stages of germination and seedling emergence.[2][9]

The Molecular Mechanism: this compound's Interaction with Fatty Acid Thioesterase

The primary mode of action of this compound is its direct binding to and inhibition of the fatty acid thioesterase (FAT) enzyme family within the plant's plastids.[10][11] This interaction prevents the release of newly synthesized fatty acids from their acyl carrier protein (ACP), a crucial step for their transport out of the plastid and subsequent utilization in various metabolic pathways.[7][8]

The inhibition of FATs by this compound leads to a significant reduction in the pool of free fatty acids, including both saturated (C14:0, C16:0) and unsaturated (C18) fatty acids.[10] This depletion of fatty acid precursors directly impacts the biosynthesis of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum, which are essential components of cell membranes, cuticular waxes, and signaling molecules.[7] The disruption of lipid homeostasis ultimately compromises cell membrane integrity and function, leading to the observed herbicidal effects.[2]

Signaling Pathway of Fatty Acid Biosynthesis and this compound's Point of Intervention

The following diagram illustrates the fatty acid biosynthesis pathway in plants and highlights the specific step inhibited by this compound.

Quantitative Data: Binding Affinity of this compound to Fatty Acid Thioesterases

The binding affinity of this compound to its target FAT proteins has been quantified using chemoproteomic approaches. The dissociation constant (Kd) is a measure of the binding affinity between a ligand (this compound) and a protein (FAT), with a lower Kd value indicating a stronger binding affinity. The following table summarizes the Kd values for this compound's interaction with three identified FAT proteins from Lemna paucicostata.[11]

| Target Protein (from Lemna paucicostata) | Dissociation Constant (Kd) (nM) |

| Fatty Acid Thioesterase 1 | 130 |

| Fatty Acid Thioesterase 2 | 260 |

| Fatty Acid Thioesterase 3 | 560 |

Table 1: Binding affinities of this compound to fatty acid thioesterase proteins.

These nanomolar range Kd values indicate a high binding affinity of this compound for its target enzymes, consistent with its potent herbicidal activity.[9]

Experimental Protocols

The elucidation of this compound's mode of action has been facilitated by a combination of advanced experimental techniques. The following sections provide detailed methodologies for the key experiments cited in the primary research.

Chemoproteomic Target Identification (Cellular Target Profiling™)

This method is employed to identify the specific protein targets of a bioactive compound from a complex protein mixture.

Objective: To identify the protein targets of this compound in a plant protein extract.

Methodology:

-

Preparation of Affinity Matrix: A derivative of this compound is synthesized with a linker arm that allows for its immobilization onto a solid support matrix (e.g., sepharose beads).

-

Protein Extraction: A total protein extract is prepared from a model plant species, such as Lemna paucicostata, under non-denaturing conditions to maintain protein integrity and function.

-

Affinity Chromatography: The protein extract is incubated with the this compound-bound affinity matrix. Proteins that have an affinity for this compound will bind to the matrix, while non-binding proteins are washed away.

-

Competitive Elution: The bound proteins are then eluted from the matrix by incubation with a solution containing an excess of free this compound. This competitive displacement ensures the specific elution of proteins that directly interact with this compound.

-

Protein Identification: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identified proteins are then analyzed to determine their potential as herbicide targets.

Fluorescence-based Thermal Shift Assay (FTSA)

FTSA is a biophysical technique used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Objective: To confirm the direct binding of this compound to purified FAT proteins and to estimate the binding affinity.

Methodology:

-

Protein Purification: Recombinant FAT proteins from Lemna paucicostata and Arabidopsis thaliana are expressed and purified.

-

Assay Preparation: The assay is performed in a 96-well or 384-well PCR plate. Each well contains the purified FAT protein at a final concentration of 1-5 µM, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and varying concentrations of this compound (or a DMSO control).

-

Thermal Denaturation: The plate is heated in a real-time PCR instrument with a temperature gradient, typically from 25°C to 95°C.

-

Fluorescence Monitoring: The fluorescence intensity in each well is monitored as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by fitting the fluorescence data to a Boltzmann equation. A shift in the Tm in the presence of this compound compared to the control indicates direct binding. The magnitude of the Tm shift can be used to rank the binding affinities of different compounds.

GC-MS Analysis of Free Fatty Acids

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the components of a complex mixture.

Objective: To determine the effect of this compound treatment on the free fatty acid profile in plants.

Methodology:

-

Plant Treatment: Lemna paucicostata plants are treated with a sublethal concentration of this compound or a solvent control.

-

Lipid Extraction: Total lipids are extracted from the plant tissue using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).

-

Fatty Acid Methylation: The extracted free fatty acids are derivatized to their fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis. This is typically achieved by incubation with a reagent such as methanol and a catalyst (e.g., sulfuric acid or boron trifluoride).

-

GC-MS Analysis: The FAMEs are separated on a gas chromatography column based on their boiling points and polarity. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification and quantification.

-

Data Analysis: The abundance of each fatty acid is determined by integrating the area of its corresponding peak in the chromatogram. The fatty acid profiles of this compound-treated and control plants are then compared to assess the impact of the herbicide on fatty acid metabolism.

Conclusion and Future Directions

The identification of fatty acid thioesterases as the direct target of this compound represents a significant advancement in herbicide science. This novel mode of action provides a valuable tool for managing herbicide-resistant weeds. The in-depth understanding of this compound's mechanism, supported by robust quantitative data and detailed experimental protocols, opens avenues for the rational design of new herbicides with improved efficacy and selectivity.

Future research should focus on:

-

Structural Biology: Elucidating the co-crystal structure of this compound bound to various FAT isoforms to understand the precise molecular interactions and guide the design of new inhibitors.

-

Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound to proactively develop sustainable weed management strategies.

-

Broad-Spectrum Activity: Exploring the potential of targeting FATs for the development of herbicides with broader weed control spectrums.

-

Drug Discovery: Leveraging the knowledge of FAT inhibition for the discovery of novel therapeutic agents in other biological systems where fatty acid metabolism plays a critical role.

This technical guide serves as a comprehensive resource for researchers and scientists working to build upon the foundational knowledge of this compound's mode of action, with the ultimate goal of advancing agricultural productivity and human health.

References

- 1. Proteomics (Target Deconvolution & Selectivity Profiling) Fact Sheet - Evotec [evotec.com]

- 2. evotec.com [evotec.com]

- 3. Enhanced production of water‐soluble this compound metabolites by Lolium rigidum populations with reduced this compound sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. labiotech.eu [labiotech.eu]

- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides cumyluron, oxaziclomefone, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Proteomics for Target Deconvolution and Selectivity Profiling - Evotec [evotec.com]

- 11. researchgate.net [researchgate.net]

Cinmethylin: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinmethylin, a pre-emergent herbicide, possesses a unique chemical architecture centered around a 7-oxabicyclo[2.2.1]heptane core. This technical guide provides an in-depth exploration of its chemical structure, including its stereoisomeric properties, and a detailed examination of its synthesis. Both the synthesis of the commercially available racemic mixture and the stereoselective synthesis of its enantiomers are discussed, with comprehensive experimental protocols and quantitative data presented. This document is intended to serve as a valuable resource for researchers and professionals involved in herbicide development and chemical synthesis.

Chemical Structure of this compound

This compound is a synthetic organic compound with the systematic IUPAC name rac-(1R,2S,4S)-1-methyl-4-(1-methylethyl)-2-((2-methylphenyl)methoxy)-7-oxabicyclo[2.2.1]heptane.[1] Its chemical structure is characterized by a bicyclic ether core, which imparts significant rigidity to the molecule.

Key Structural Features:

-

Core Structure: A 7-oxabicyclo[2.2.1]heptane ring system.

-

Substituents:

-

A methyl group at the C1 position.

-

An isopropyl group at the C4 position.

-

A 2-methylbenzyl ether group at the C2 position.

-

-

Stereochemistry: this compound possesses three stereocenters at the C1, C2, and C4 positions of the bicyclic ring.[1] This gives rise to the possibility of several stereoisomers. The commercially produced this compound is a racemic mixture of the exo-(+)- and exo-(-)-enantiomers.[1] The exo configuration refers to the stereochemistry of the 2-methylbenzyl ether substituent, which is oriented on the opposite side of the larger C1-C7-C4 bridge.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₆O₂ | [2][3][4] |

| Molecular Weight | 274.40 g/mol | [2][3] |

| CAS Number | 87818-31-3 | [2][3][4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 313 ±2°C | [5] |

| Melting Point | -56 °C | [6] |

Synthesis of this compound

The synthesis of this compound can be approached in two primary ways: the synthesis of the racemic mixture, which is the form used in commercial herbicide formulations, and the stereoselective synthesis of its individual enantiomers, which is crucial for studying their specific biological activities.

Synthesis of Racemic (±)-Cinmethylin

The commercial synthesis of racemic this compound involves the etherification of (±)-2-exo-hydroxy-1-methyl-4-isopropyl-7-oxabicyclo[2.2.1]heptane with a 2-methylbenzyl halide.

Logical Flow of Racemic this compound Synthesis

Caption: General workflow for the synthesis of racemic this compound.

Experimental Protocol:

The following protocol is a generalized procedure based on information from various patents.

Materials:

-

(±)-2-exo-hydroxy-1-methyl-4-isopropyl-7-oxabicyclo[2.2.1]heptane

-

2-Methylbenzyl chloride or 2-methylbenzyl bromide (α-bromo-o-xylene)

-

Base: Sodium hydride (NaH), Sodium hydroxide (NaOH), or Potassium hydroxide (KOH)

-

Solvent: N,N-Dimethylformamide (DMF) or Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

Deprotonation: To a solution of (±)-2-exo-hydroxy-1-methyl-4-isopropyl-7-oxabicyclo[2.2.1]heptane in an appropriate anhydrous solvent (e.g., DMF or toluene), add a suitable base (e.g., NaH, NaOH, or KOH) portion-wise at room temperature or under cooling. Stir the mixture until the deprotonation is complete.

-

Etherification: To the resulting alkoxide solution, add 2-methylbenzyl chloride or bromide dropwise. The reaction mixture is then stirred at room temperature or heated to ensure the completion of the reaction.

-

Work-up: After the reaction is complete, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure (±)-cinmethylin.

Quantitative Data for Racemic Synthesis:

| Base | Solvent | Yield | Reference |

| Sodium Hydroxide | Toluene | 95.5% | [7] |

| Potassium Hydroxide | Toluene | 85.1% | [7] |

Stereoselective Synthesis of (-)-Cinmethylin

The stereoselective synthesis of (-)-cinmethylin is achieved starting from the readily available monoterpene, α-terpinene. A key step in this synthesis is the Sharpless asymmetric dihydroxylation, which introduces the desired stereochemistry.

Signaling Pathway of (-)-Cinmethylin Synthesis

Caption: Synthetic pathway for optically active (-)-cinmethylin.

Experimental Protocol for the Synthesis of (-)-Cinmethylin:

The following protocol is based on the work published by Ogawa et al.[2]

1. (1S,2R)-4-Isopropyl-1-methylcyclohex-3-ene-1,2-diol (4)

-

To a solution of AD-mix-β (40.0 g) in tert-butanol (100 mL) and water (100 mL), add methanesulfonamide (2.69 g, 28.3 mmol).

-

After stirring at 0°C for 10 minutes, add α-terpinene (5.10 mL, 28.3 mmol).

-

Stir the mixture at 0°C for 17 hours.

-

Add sodium sulfite (15.0 g) and stir for 30 minutes.

-

Extract the mixture with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate and concentrated.

-

Purify the residue by column chromatography to afford the diol.

-

Yield: 67%

-

Enantiomeric Excess (ee): 73%

2. (-)-Cinmethylin [(-)-1]

-

To a solution of the final alcohol intermediate (120 mg, 0.71 mmol) in anhydrous tetrahydrofuran (THF) (33 mL), add sodium hydride (55% dispersion in mineral oil, 76.8 mg, 1.76 mmol).

-

Stir the mixture at room temperature for 1 hour.

-

Add α-bromo-o-xylene (0.19 mL, 1.4 mmol).

-

Stir the mixture at room temperature for 19 hours.

-

Dilute the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture three times with a hexane/ethyl acetate (4:1) solution.

-

The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated to give the crude product.

-

Purification by column chromatography yields pure (-)-cinmethylin.

Quantitative Data for Stereoselective Synthesis:

| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Sharpless Dihydroxylation | (1S,2R)-4-Isopropyl-1-methylcyclohex-3-ene-1,2-diol | 67% | 73% | [2] |

| Final Etherification | (-)-Cinmethylin | Not specified in abstract | >99% | [3] |

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of the herbicide this compound. The molecule's 7-oxabicyclo[2.2.1]heptane core and its specific stereochemistry are key to its biological activity. The synthesis of both the commercial racemic mixture and the optically active enantiomers has been described, with detailed experimental protocols and quantitative data to aid in laboratory replication. The provided synthesis pathways and experimental details offer a solid foundation for researchers and professionals working on the development of novel herbicides and the optimization of synthetic routes for existing agrochemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and herbicidal activity of optically active this compound, its enantiomer, and C3-substituted this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. Synthesis and herbicidal activity of C5-substituted this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP3515918B1 - Process for preparing 2-exo-(2-methylbenzyloxy)-1-methyl-4-isopropyl-7-oxabicyclo[2.2.1]heptane - Google Patents [patents.google.com]

The Serendipitous Discovery and Strategic Redevelopment of Cinmethylin: A New Era in Herbicide Technology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cinmethylin, a pre-emergent herbicide, represents a significant advancement in weed management, particularly for combating herbicide-resistant grass weeds. Originally discovered in the early 1980s by Shell Chemical Company, it has been recently redeveloped and commercialized by BASF. Its unique mode of action, the inhibition of fatty acid thioesterase (FAT), marks the first new herbicide mode of action classified by the Herbicide Resistance Action Committee (HRAC) in over three decades. This technical guide provides a comprehensive overview of the discovery, developmental history, and mechanism of action of this compound, supported by quantitative efficacy data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Discovery and Developmental History: A Fortuitous Finding

The journey of this compound began not as a herbicide, but as part of a biorational insecticide design program at Shell Chemical Company in 1968.[1] The program initially targeted the glycerol-3-phosphate shuttle. However, a dioxalane synthetic intermediate was serendipitously identified as having herbicidal properties in general greenhouse screenings.[1] This unexpected discovery shifted the research focus and ultimately led to the development of this compound, a benzyl ether derivative of the natural monoterpene 1,4-cineole.[2][3][4]

First described in 1981 and introduced to the market in 1989 by American Cyanamid for grass weed control in rice, this compound's initial commercial success was limited.[2][4] However, the rising challenge of herbicide resistance in major weed species prompted a renewed interest in this molecule with its distinct mode of action.[5] In 2010, BASF re-evaluated this compound and initiated a development program that confirmed its excellent efficacy against critical grass weeds like blackgrass (Alopecurus myosuroides) and ryegrass (Lolium rigidum).[5] This led to its successful re-launch, offering a new tool for resistance management.[5]

Developmental Timeline:

-

1968: Shell Chemical initiates an insecticide program that leads to the accidental discovery of a herbicidal intermediate.[1]

-

Early 1980s: this compound is developed by Shell Chemical Company.[1][3][4]

-

1981: First described by Shell Chemical Company.[2]

-

1989: Introduced by American Cyanamid for weed control in rice.[2][6]

-

2010: BASF begins re-evaluation of this compound.[5]

-

2019: Registered as an active product in Australia by BASF.[7]

-

2020: Classified by the Herbicide Resistance Action Committee (HRAC) as a Group 30 (formerly Group Q) herbicide, the first new mode of action in 35 years.[4][8]

Mode of Action: Inhibition of Fatty Acid Thioesterase (FAT)

For many years, the precise mode of action of this compound remained elusive.[1][3][4] Recent advanced research, particularly utilizing chemoproteomic approaches, has definitively identified its molecular target.[9] this compound works by inhibiting the enzyme family of fatty acid thioesterases (FAT).[8][9][10]

FAT enzymes are crucial for plant lipid biosynthesis, specifically mediating the release of fatty acids from their acyl carrier protein (ACP) in the plastids.[9] This release is a vital step for the subsequent formation of glycerolipids and very long-chain fatty acids in the endoplasmic reticulum, which are essential components of cell membranes.[8][9] By inhibiting FAT, this compound disrupts the development and function of plant cell membranes, ultimately leading to the disruption of germination and emergence of susceptible grass weeds.[7][8] This unique mechanism of action provides a powerful tool for managing weeds that have developed resistance to other herbicide classes.[7][8]

Signaling Pathway: Inhibition of Fatty Acid Biosynthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the acyl-ACP thioesterases from Koelreuteria paniculata reveals a new type of FatB thioesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. weedsmart.org.au [weedsmart.org.au]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Techniques for Greenhouse Evaluation of Herbicides on Saltcedar | Weed Science | Cambridge Core [cambridge.org]

- 10. pse.agriculturejournals.cz [pse.agriculturejournals.cz]

Cinmethylin: A Group 30 Herbicide Targeting Fatty Acid Thioesterase

A Technical Whitepaper on the Mechanism of Action, Experimental Validation, and Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinmethylin, classified by the Herbicide Resistance Action Committee (HRAC) as a Group 30 herbicide, represents a unique mode of action in weed management.[1][2] This technical guide provides an in-depth analysis of its core mechanism: the inhibition of the fatty acid thioesterase (FAT) enzyme family.[3][4] By targeting FAT, this compound disrupts the crucial process of fatty acid biosynthesis within the plant plastid, ultimately leading to the inhibition of very-long-chain fatty acid (VLCFA) synthesis and subsequent plant death.[1][5] This document details the biochemical pathways affected, presents quantitative data on its efficacy and binding affinities, outlines the experimental protocols used to elucidate its mechanism, and provides visual representations of these processes to support advanced research and development.

Introduction

The rise of herbicide-resistant weeds necessitates the development of herbicides with novel modes of action. This compound, a cineole herbicide, offers a promising solution due to its unique target within the plant lipid biosynthesis pathway.[4][6] It is a pre-emergent herbicide primarily absorbed by the roots of susceptible plants, effectively controlling a range of grass weeds.[1][7] Unlike many other herbicides that target lipid synthesis, such as ACCase inhibitors, this compound acts on a distinct enzymatic step, making it a valuable tool for resistance management programs.[3][5] This whitepaper serves as a comprehensive technical resource, consolidating the current understanding of this compound's mechanism of action for scientific and research applications.

Mechanism of Action: Inhibition of Fatty Acid Thioesterase (FAT)

The primary herbicidal activity of this compound stems from its inhibition of the fatty acid thioesterase (FAT) enzyme family.[3][4] FATs are critical enzymes located in the plastids of plant cells.[4][5] Their main function is to hydrolyze the thioester bond between a growing fatty acid chain and the acyl carrier protein (ACP), releasing the free fatty acid.[4] This release is the terminal step of de novo fatty acid synthesis in the plastid and is essential for the export of fatty acids to the endoplasmic reticulum, where they are further elongated into very-long-chain fatty acids (VLCFAs) and incorporated into various cellular components like membranes and cuticular waxes.[4][8][9]

By binding to and inhibiting FAT, this compound prevents the release of fatty acids from the ACP.[1][4] This blockage leads to a depletion of the free fatty acid pool available for export from the plastid, thereby disrupting the entire downstream lipid biosynthesis pathway.[3] The inability to synthesize VLCFAs has catastrophic consequences for the plant, particularly during germination and early development, leading to failed establishment and eventual death.[5]

Signaling Pathway Diagram

The following diagram illustrates the fatty acid biosynthesis pathway and the specific point of inhibition by this compound.

Caption: Inhibition of Fatty Acid Thioesterase (FAT) by this compound.

Data Presentation

Quantitative analysis of this compound's herbicidal activity and target binding affinity is crucial for understanding its efficacy and specificity.

Herbicidal Efficacy (GR₅₀ Values)

The GR₅₀ value represents the dose of a herbicide required to cause a 50% reduction in plant growth. The following table summarizes the GR₅₀ values of this compound against various grass weeds.

| Weed Species | Common Name | GR₅₀ (g a.i. ha⁻¹) - Fresh Weight | GR₅₀ (g a.i. ha⁻¹) - Plant Height | Citation |

| Alopecurus aequalis | Shortawn foxtail | - | 78.77 | [6] |

| Alopecurus japonicus | Japanese foxtail | - | 61.49 | [6] |

| Alopecurus myosuroides | Black-grass | - | 119.67 | [6] |

| Avena fatua | Wild oat | 70.34 | 99.21 | [1] |

| Hordeum tibeticum | - | 40.59 | 68.15 | [1] |

| Lolium perenne | Perennial ryegrass | - | 535.61 | [6] |

Crop Phytotoxicity

This compound can exhibit phytotoxicity to certain crops, particularly wheat, by affecting root growth.

| Crop | Parameter | Dose (g a.i. ha⁻¹) | Reduction (%) | Citation |

| Wheat (19 varieties) | Root Length | 400 | 40.81 - 64.09 | [1] |

Target Binding Affinity (Kd Values)

Chemoproteomic analysis has identified three FAT target proteins in Lemna paucicostata that bind to this compound with high affinity. The dissociation constant (Kd) indicates the strength of this binding.

| Target Protein | Kd (nM) | Citation |

| FAT_03 (g24266) | 20 | [4] |

| FAT_02 (g25569) | 100 | [4] |

| FAT_01 (g05900) | 200 | [4] |

Experimental Protocols

The elucidation of this compound's mechanism of action involved several key experimental methodologies. The following sections provide an overview of these protocols.

Chemoproteomic Target Identification

This method was employed to identify the cellular targets of this compound.

-

Objective: To identify proteins from a plant extract that bind to an immobilized this compound derivative.

-

Methodology Outline:

-

Immobilization: A derivative of this compound is immobilized on a solid support (e.g., beads).

-

Protein Extraction: A total protein extract is prepared from a model plant system, such as Lemna paucicostata.[4]

-

Affinity Chromatography: The plant protein extract is incubated with the immobilized this compound, allowing target proteins to bind.

-

Washing: Non-specifically bound proteins are washed away.

-

Competitive Elution: Bound proteins are displaced from the immobilized ligand by incubation with a solution containing free, active this compound diastereomers in a concentration range (e.g., 5 nM to 50 µM).[4] Inactive diastereomers are used as a negative control.

-

Protein Identification: The eluted proteins are identified and quantified using liquid chromatography-mass spectrometry (LC-MS).[4]

-

Fluorescence-Based Thermal Shift Assay (TSA)

TSA is used to confirm the binding of this compound to the identified target proteins.

-

Objective: To measure the change in the thermal denaturation temperature (Tm) of a target protein upon binding to this compound.

-

Methodology Outline:

-

Protein Preparation: The target FAT proteins (e.g., from Lemna or Arabidopsis) are expressed and purified.[1]

-

Assay Setup: The purified protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.[2][10]

-

Ligand Addition: this compound is added to the protein-dye mixture at various concentrations (e.g., 2.5- to 40-fold excess).[1] A control sample with a solvent (e.g., DMSO) is also prepared.

-

Thermal Denaturation: The samples are gradually heated in a real-time PCR machine.[2][10]

-

Fluorescence Monitoring: As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence. This fluorescence is monitored in real-time.

-

Tm Determination: The melting temperature (Tm) is the midpoint of the unfolding transition. A shift in Tm in the presence of this compound indicates a stabilizing (or destabilizing) interaction, confirming binding.[1]

-

GC-MS Analysis of Free Fatty Acids

This technique is used to quantify the physiological effect of this compound on fatty acid metabolism.

-

Objective: To measure the levels of free fatty acids in plant tissues after treatment with this compound.

-

Methodology Outline:

-

Plant Treatment: Plants (e.g., Lemna paucicostata) are treated with this compound.

-

Lipid Extraction: Total lipids are extracted from the plant tissues using an appropriate solvent system.

-

Derivatization: The free fatty acids are converted into volatile methyl esters (FAMEs) or other suitable derivatives for gas chromatography.[11][12]

-

GC-MS Analysis: The derivatized fatty acids are separated by gas chromatography based on their volatility and chain length, and then identified and quantified by mass spectrometry.

-

Data Analysis: The abundance of specific fatty acids (e.g., saturated C14 and C16, and unsaturated C18) in treated samples is compared to untreated controls to determine the effect of this compound on the free fatty acid pool.[4]

-

Visualizations of Experimental Workflows

Chemoproteomic Workflow

Caption: Workflow for Chemoproteomic Target Identification.

Thermal Shift Assay Workflow

Caption: Workflow for Thermal Shift Assay (TSA).

Conclusion

This compound's classification as a Group 30 herbicide is defined by its novel mechanism of action: the inhibition of fatty acid thioesterase. This technical guide has detailed this mechanism, whereby the disruption of fatty acid release from the plastid leads to a cascade of effects culminating in the inhibition of VLCFA synthesis and plant death. The quantitative data presented on herbicidal efficacy and target binding affinity, combined with the outlined experimental protocols, provide a robust framework for understanding and further investigating this unique herbicide. The diagrams provided offer clear visual aids for the complex biochemical and experimental processes involved. For researchers and professionals in drug development and herbicide science, this comprehensive overview of this compound serves as a valuable resource for future research, resistance management strategies, and the development of new herbicidal technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. bitesizebio.com [bitesizebio.com]

- 3. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A new herbicidal site of action: this compound binds to acyl-ACP thioesterase and inhibits plant fatty acid biosynthesis. | Semantic Scholar [semanticscholar.org]

- 6. The herbicidal activity of pre-emergence herbicide this compound and its potential risks on soil ecology: pH, enzyme activities and bacterial community - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of fatty acid composition content in the plant components of antidiabetic herbal mixture by GC-MS [pharmacia.pensoft.net]

- 11. lipidmaps.org [lipidmaps.org]

- 12. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Cinmethylin: A Technical Guide to its Target Site and Enzymatic Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinmethylin is a pre-emergence herbicide effective against a range of grass weeds. Initially developed in the 1980s, its precise mechanism of action was a subject of investigation for many years. Recent advanced studies have unequivocally identified fatty acid thioesterase (FAT) as the primary enzymatic target of this compound. This technical guide provides an in-depth overview of the target site, the mechanism of enzymatic inhibition, and the key experimental protocols used to elucidate this mode of action. The information presented is intended to support further research and development in the fields of herbicide science and drug discovery.

Target Site Identification and Confirmation

The definitive identification of fatty acid thioesterase (FAT) as the molecular target of this compound was achieved through a combination of advanced experimental techniques. Initial hypotheses that explored targets such as asparagine synthetase or tyrosine aminotransferase have been superseded by robust evidence pointing to FAT.

Chemoproteomics: Cellular Target Profiling™

A pivotal study utilized a chemoproteomic approach, specifically the Cellular Target Profiling™ technology, to identify the protein targets of this compound in Lemna paucicostata protein extracts.[1] This method involves the immobilization of a this compound derivative on a matrix, which is then used to capture binding proteins from the plant extract. The bound proteins are subsequently displaced by the active compound, followed by identification using liquid chromatography-mass spectrometry (LC-MS).[1][2]

This approach identified three potential target proteins belonging to the fatty acid thioesterase (FAT) family that bind to this compound with high affinity.[1] The displacement of these FAT proteins was shown to be specific to the herbicidally active diastereomer of this compound, further validating the interaction.[2]

Fluorescence-Based Thermal Shift Assay (FTSA)

To biochemically confirm the binding of this compound to FAT, a fluorescence-based thermal shift assay (FTSA) was employed.[1] This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding. A significant shift in the Tm of FAT A enzymes from both Lemna and Arabidopsis was observed in the presence of this compound, indicating a direct binding event.[1]

In Vivo Confirmation through Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) analysis of the free fatty acid (FFA) composition in Lemna extracts provided in vivo evidence of FAT inhibition.[1] Treatment with this compound resulted in a significant reduction of both saturated (C14 and C16) and unsaturated (C18) fatty acids.[1] This metabolic signature is consistent with the inhibition of FAT, which is responsible for releasing these fatty acids from the acyl carrier protein (ACP) in the plastid, a crucial step for their export and subsequent lipid biosynthesis.[1]

Enzymatic Inhibition and Binding Affinity

This compound acts as a potent inhibitor of fatty acid thioesterase. The binding affinity of a this compound derivative to different FAT isoforms from Lemna paucicostata has been quantified, demonstrating a strong and specific interaction.

Table 1: Binding Affinity of this compound Derivative to Lemna paucicostata FAT Isoforms

| Target Protein | Dissociation Constant (Kd) | Reference |

| FAT_03 (g24266) | 20 nM | [2] |

| FAT_01 (g05900) | 6.45 µM | [2] |

| FAT (g25569) | Higher than FAT_03 | [2] |

Signaling Pathways and Experimental Workflows

Plant Fatty Acid Biosynthesis Pathway and this compound's Point of Inhibition

The following diagram illustrates the de novo fatty acid biosynthesis pathway in plant plastids and highlights the specific step inhibited by this compound.

References

Stereoisomerism and Herbicidal Activity of Cinmethylin Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinmethylin is a pre-emergence herbicide notable for its efficacy against a range of grass weeds, including those resistant to other common herbicides.[1][2] Its novel mode of action, targeting fatty acid thioesterase (FAT), has garnered significant interest in the agrochemical research community.[1][3][4] this compound possesses a chiral center, leading to the existence of enantiomers. This technical guide provides an in-depth analysis of the stereoisomerism of this compound and the differential herbicidal activity of its enantiomers.

Herbicidal Activity of this compound Enantiomers

Quantitative Herbicidal Activity Data

The herbicidal activity of (-)-cinmethylin and (+)-cinmethylin was evaluated in pot trials against two significant paddy weed species: Echinochloa crus-galli (L.) var. formosensis (ECHCS) and Scirpus juncoides var. ohwianus (SCPJU).[3] The results are summarized below.

| Enantiomer | Application Rate (g a.i./hectare) | Herbicidal Activity (%) vs. ECHCS (Pre-emergence) | Herbicidal Activity (%) vs. SCPJU (Pre-emergence) | Herbicidal Activity (%) vs. ECHCS (Post-emergence) | Herbicidal Activity (%) vs. SCPJU (Post-emergence) |

| (-)-Cinmethylin | 300 | 100 | 100 | 100 | 100 |

| 75 | 100 | 100 | 100 | 100 | |

| 19 | 100 | 90 | 100 | 90 | |

| (+)-Cinmethylin | 300 | 100 | 100 | 100 | 100 |

| 75 | 100 | 100 | 100 | 90 | |

| 19 | 90 | 80 | 90 | 80 |

Data sourced from Ogawa et al., 2023.[3]

Experimental Protocols

Synthesis of Optically Active (-)-Cinmethylin

The synthesis of optically active (-)-cinmethylin is a multi-step process commencing with the Sharpless asymmetric dihydroxylation of α-terpinene.[3]

-

Asymmetric Dihydroxylation: α-terpinene is treated with AD-mix-β and methanesulfonamide in a tert-butanol/water solvent system at 0°C to yield (1S,2R)-4-isopropyl-1-methylcyclohex-3-ene-1,2-diol.

-

Silylation and Epoxidation: The resulting diol is protected using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dimethylformamide (DMF). The silylated intermediate is then epoxidized with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.

-

Cyclization: The epoxide is treated with p-toluenesulfonic acid monohydrate in dichloromethane to induce cyclization, forming the characteristic 1,4-cineole core.

-

Dehydroxylation: The hydroxyl group is removed via a two-step process involving the formation of a xanthate ester followed by reduction with tributyltin hydride and AIBN.

-

Desilylation: The TBS protecting group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

-

Alkylation: The final step involves the alkylation of the resulting alcohol with α-bromo-o-xylene in the presence of sodium hydride in THF to yield (-)-cinmethylin.

Herbicidal Activity Assay

The herbicidal activity of the this compound enantiomers was assessed through a pot trial.[3]

-

Pot Preparation: Plastic pots (100 cm²) are filled with paddy soil (clay loam), followed by the addition of water and fertilizer, and the soil is puddled.

-

Sowing: Seeds of the target weed species (Echinochloa crus-galli and Scirpus juncoides) are sown.

-

Herbicide Application: The synthesized this compound enantiomers are formulated as emulsifiable concentrates and applied to the water surface of the pots at specified rates (e.g., 19, 75, and 300 g a.i./hectare) for both pre-emergence and post-emergence evaluations.

-

Evaluation: The herbicidal efficacy is visually assessed at a set time point after application (e.g., 21 days) by comparing the treated plants to an untreated control. The activity is rated on a scale from 0 (no effect) to 100 (complete kill).

Visualizations

Mode of Action and Signaling Pathway

This compound's herbicidal activity stems from its inhibition of fatty acid thioesterases (FAT) within the plant cell's plastids. This inhibition disrupts the release of fatty acids, which are essential for various cellular functions, including membrane synthesis. The downstream effects lead to the starvation of the plant and ultimately, cell death.[1][4]

Caption: this compound's mode of action via inhibition of fatty acid thioesterase (FAT).

Experimental Workflow

The evaluation of this compound's stereoisomers follows a logical and rigorous experimental workflow, from chemical synthesis to biological assessment.

Caption: Experimental workflow for the evaluation of this compound enantiomers.

References

- 1. consultations.hse.gov.uk [consultations.hse.gov.uk]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and herbicidal activity of optically active this compound, its enantiomer, and C3-substituted this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and herbicidal activity of optically active this compound, its enantiomer, and C3-substituted this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinmethylin: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinmethylin is a pre-emergence herbicide used for the control of annual grasses and some broadleaf weeds in various crops.[1] Its unique mode of action and chemical properties make it a subject of interest for researchers in weed science, environmental chemistry, and toxicology. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its known mechanisms of action.

Chemical Identity

| Identifier | Value | Reference(s) |

| IUPAC Name | (1RS,2SR,4SR)-1,4-epoxy-p-menth-2-yl 2-methylbenzyl ether | [2] |

| CAS Name | exo-(±)-1-Methyl-4-(1-methylethyl)-2-[(2-methylphenyl)methoxy]-7-oxabicyclo[2.2.1]heptane | [3] |

| CAS Number | 87818-31-3 | [3][4][5][6][7] |

| EC Number | 402-410-9 | [4] |

| Molecular Formula | C₁₈H₂₆O₂ | [4][6][7] |

| Molecular Weight | 274.40 g/mol | [4][6] |

| Synonyms | Argold, Cinch, SD-95481 | [3][4] |

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, behavior, and toxicological profile. The following tables summarize these key properties.

Physical Properties

| Property | Value | Reference(s) |

| Physical State | Colorless to dark orange liquid | [3] |

| Melting Point/Range | -56 °C (solidifies at) | [5] |

| Boiling Point | 313 °C (at 101.325 kPa) | [3][8] |

| Density | 1015 kg/m ³ (at 20 °C) | [3] |

| Vapor Pressure | 7.6 x 10⁻⁵ mm Hg (10.1 mPa) at 20 °C | [3][8] |

Chemical Properties

| Property | Value | Reference(s) |

| Water Solubility | 63 ± 2 mg/L (at 20 °C) | [3] |

| Octanol-Water Partition Coefficient (log Kow) | 3.84 | [8] |

| Henry's Law Constant | 3.2 x 10⁻² Pa m³/mol (at 25 °C) | [1] |

| Stability | Stable to hydrolysis between pH 3 and 11 | [1][8] |

Experimental Protocols

The determination of the physical and chemical properties of this compound is guided by internationally recognized protocols, primarily the OECD Guidelines for the Testing of Chemicals. These standardized methods ensure data quality and comparability across different laboratories and regulatory bodies.

Melting Point/Melting Range (OECD Guideline 102)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure substance, this occurs at a single temperature, while for impure substances, it occurs over a range of temperatures.

Methodology: Several methods are described in the OECD 102 guideline, including the capillary tube method, hot-stage microscopy, and differential scanning calorimetry (DSC).[9][10][11]

-

Capillary Tube Method: A small amount of the substance is packed into a capillary tube and heated in a controlled manner in a liquid bath or a metal block.[9][10] The temperatures at which melting begins and is complete are recorded.

-

Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is determined from the peak of the endothermic transition on the DSC curve.

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5][6]

Methodology: The OECD 103 guideline outlines several methods for determining the boiling point, such as ebulliometry, the dynamic method, and the Siwoloboff method.[4][5][6][12]

-

Ebulliometer Method: An ebulliometer is used to measure the boiling point of a liquid by maintaining equilibrium between the liquid and vapor phases at a known pressure.

-

Dynamic Method: The vapor pressure of the substance is measured at various temperatures. The boiling point at a given pressure is the temperature at which the vapor pressure equals that pressure.

Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[13][14]

Methodology: The OECD 105 guideline details two primary methods for determining water solubility: the shake-flask method and the column elution method.[15][16]

-

Shake-Flask Method: An excess amount of the test substance is added to a flask containing water.[17] The flask is then agitated at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method after separating the undissolved solid.[17]

-

Column Elution Method: A column is packed with a solid support material coated with the test substance. Water is then passed through the column at a constant temperature and flow rate. The concentration of the substance in the eluate is monitored until a plateau is reached, which represents the water solubility.

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The n-octanol/water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key parameter for predicting its environmental fate and bioaccumulation potential.[2][18]

Methodology: The most common method for determining Kow is the shake-flask method, as described in OECD Guideline 107.[19][20][21]

-

Shake-Flask Method: A solution of the test substance in either n-octanol or water is placed in a flask with the other solvent. The flask is shaken to allow for the partitioning of the substance between the two phases until equilibrium is reached. The concentrations of the substance in both the n-octanol and water phases are then measured, and the partition coefficient is calculated as the ratio of the concentration in n-octanol to the concentration in water.[20]

Vapor Pressure (OECD Guideline 104)

Vapor pressure is a measure of a substance's volatility, or its tendency to evaporate.

Methodology: OECD Guideline 104 describes several methods for determining vapor pressure, including the dynamic method, the effusion method, and the gas saturation method.

-

Dynamic Method: This method involves measuring the boiling temperature of the substance at different applied pressures.

-

Effusion Method (Knudsen Effusion): The rate of effusion of the substance's vapor through a small orifice into a vacuum is measured. The vapor pressure can be calculated from this rate.

-

Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known rate, allowing the gas to become saturated with the substance's vapor. The amount of substance transported by the gas is then determined, from which the vapor pressure can be calculated.

Mechanism of Action

This compound primarily acts by inhibiting fatty acid biosynthesis in plants, a crucial process for membrane formation and energy storage.[22] There is also evidence suggesting its role in inhibiting tyrosine aminotransferase.

Inhibition of Fatty Acid Thioesterase (FAT)

The primary mode of action of this compound is the inhibition of fatty acid thioesterase (FAT) enzymes located in the plastids of plant cells.[22][23][24] FATs are responsible for cleaving the growing fatty acid chain from the acyl carrier protein (ACP), a necessary step for the export of fatty acids from the plastid to the cytoplasm for further metabolism.[23][24]

By inhibiting FAT, this compound prevents the release of fatty acids, leading to a disruption of lipid biosynthesis.[22][23][24] This ultimately results in the breakdown of cell membrane integrity and a lack of energy reserves, causing the death of the weed seedling.[22]

Caption: Inhibition of fatty acid biosynthesis by this compound.

Inhibition of Tyrosine Aminotransferase (TAT)

Some studies suggest that this compound may also inhibit tyrosine aminotransferase (TAT), an enzyme involved in the biosynthesis of plastoquinone.[3][25] Plastoquinone is an essential component of the photosynthetic electron transport chain. Inhibition of TAT would disrupt plastoquinone synthesis, leading to a decrease in carotenoid production and subsequent photobleaching and growth inhibition.[3][25]

Caption: Putative inhibition of tyrosine aminotransferase by this compound.

Experimental Workflow: Assessing Herbicide Metabolism in Plants

Understanding the metabolism of this compound in target and non-target plants is crucial for determining its selectivity and persistence. A general experimental workflow for such an assessment is outlined below.[26][27]

Caption: A generalized workflow for studying herbicide metabolism in plants.

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties of this compound, along with the standardized experimental protocols for their determination. The elucidation of its primary mechanism of action as a fatty acid thioesterase inhibitor, and potentially as a tyrosine aminotransferase inhibitor, offers valuable insights for the development of new herbicides and for understanding weed resistance mechanisms. The presented information serves as a foundational resource for researchers and professionals engaged in the study and application of this important herbicidal compound.

References

- 1. This compound (Ref: BAS 684 H) [sitem.herts.ac.uk]

- 2. oecd.org [oecd.org]

- 3. On the mode of action of the herbicides this compound and 5-benzyloxymethyl-1, 2-isoxazolines: putative inhibitors of plant tyrosine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. laboratuar.com [laboratuar.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 10. laboratuar.com [laboratuar.com]

- 11. search.library.doc.gov [search.library.doc.gov]

- 12. lcslaboratory.com [lcslaboratory.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. OECD 105 - Phytosafe [phytosafe.com]

- 16. filab.fr [filab.fr]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 19. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 20. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 21. oecd.org [oecd.org]

- 22. consultations.hse.gov.uk [consultations.hse.gov.uk]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. m.youtube.com [m.youtube.com]

- 27. my.ucanr.edu [my.ucanr.edu]

Cinmethylin in Plants: A Technical Guide to Absorption, Translocation, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinmethylin is a pre-emergence herbicide effective against a range of grass weeds. Its efficacy is intrinsically linked to its absorption by the target plant, subsequent translocation to its site of action, and the plant's metabolic capacity to detoxify the compound. This technical guide provides a comprehensive overview of these three critical processes. This compound is primarily absorbed by the roots and, to a lesser extent, the shoots of emerging seedlings. Following absorption, it undergoes acropetal translocation via the xylem to the meristematic tissues, where it inhibits the fatty acid thioesterase (FAT) enzyme, disrupting cell membrane formation.[1][2] Plant tolerance to this compound is largely dependent on the rate of its metabolic detoxification. The primary metabolic pathway involves a two-phase process: Phase I is characterized by hydroxylation, mediated by cytochrome P450 monooxygenases, followed by Phase II, which involves the conjugation of the hydroxylated metabolites with glucose and subsequently malonyl-glucose, facilitated by glycosyltransferases. This guide synthesizes the current understanding of these processes, presenting quantitative data in tabular format, detailing key experimental methodologies, and providing visual representations of the underlying pathways and workflows.

Absorption

The entry of this compound into the plant system is the initial and crucial step for its herbicidal activity. As a pre-emergence herbicide, this compound is primarily taken up from the soil by the roots and emerging shoots of seedlings.[3][4]

Root and Shoot Uptake

This compound is readily absorbed by the roots of plants, with some uptake also occurring through the coleoptile of emerging grasses.[2][5] The lipophilic nature of this compound (log Kow = 4.5) facilitates its partitioning into the root tissues.[6][7]

Influence of Soil Properties

The bioavailability of this compound for plant uptake is significantly influenced by soil characteristics. Key factors include:

-

Organic Matter: Higher soil organic matter content can increase the adsorption of this compound to soil particles, thereby reducing its availability for root uptake.[8]

-

Soil Type: Sandy soils, with lower organic matter and clay content, generally allow for greater this compound availability and efficacy.[8]

-

Soil Moisture: Adequate soil moisture is crucial for the movement of this compound in the soil solution to the root zone, thus influencing its uptake.[8]

-

Soil pH: Soil pH can affect the persistence and degradation rate of this compound, which in turn impacts its availability for plant absorption.[9]

Translocation

Once absorbed, this compound is transported within the plant to its site of action in the meristematic tissues.

Xylem-Mediated Acropetal Movement

This compound is a systemic herbicide that is translocated acropetally, from the roots to the shoots, primarily through the xylem.[6][7] This movement is driven by the transpiration stream. The parent this compound molecule is the primary form translocated within the plant, where it is then metabolized in various tissues.[7]

Quantitative Analysis of Translocation

The efficiency of root-to-shoot translocation can be quantified using the Transpiration Stream Concentration Factor (TSCF), which is the ratio of the compound's concentration in the xylem sap to its concentration in the external solution. For non-ionizable compounds like this compound, the TSCF is influenced by the octanol-water partition coefficient (log Kow). Studies have shown that the highest TSCF values (between 0.6 and 0.8) are observed for compounds with a log Kow between 2.5 and 3.5.[10] When considering the binding of the compound to soil, the optimal log Kow for root-to-shoot translocation is estimated to be around 1.[10]

Table 1: Distribution of 14C-Cinmethylin in Wheat Seedling Tissues

| Tissue | Proportion of Recovered 14C (%) (72h after treatment) |

| Coleoptile | 15 |

| Coleoptile Base | 35 |

| Seed | 40 |

| Radicles | 10 |

Data adapted from Goggin et al., 2022.[7] This table illustrates the distribution of radioactivity in wheat seedlings 72 hours after the application of [14C]-cinmethylin to the coleoptile base, indicating significant movement to the seed and coleoptile base.

Metabolism

The metabolic fate of this compound within the plant determines its selectivity and the tolerance of certain species, such as wheat. The detoxification process is generally a two-phase system.

Phase I: Hydroxylation

The initial step in this compound metabolism is hydroxylation, a reaction catalyzed by cytochrome P450 monooxygenases (P450s).[7][10] This process introduces a hydroxyl group onto the this compound molecule, increasing its polarity. The primary site of hydroxylation is the 2-methylbenzyl moiety.[7] The involvement of P450s is confirmed by studies showing that P450 inhibitors, such as phorate, synergize this compound's toxicity in tolerant plants like wheat by reducing its metabolism.[7][10]

Phase II: Conjugation

Following hydroxylation, the more polar metabolites undergo conjugation with endogenous plant molecules. This is a detoxification process that further increases water solubility and facilitates sequestration.

-

Glucosylation: The hydroxylated this compound is first conjugated with glucose, a reaction catalyzed by UDP-glycosyltransferases (UGTs). The UGT71E5 enzyme from safflower has been shown to be effective in the β-glycosylation of 15-hydroxy-cinmethylin.[11][12]

-

Malonylation: The glucose conjugate can be further modified by the addition of a malonyl group, forming a malonyl-glucose conjugate.[7]

These conjugated metabolites are considered largely non-phytotoxic and can be sequestered in the vacuole or bound to cell wall components.

Table 2: Relative Abundance of this compound and its Metabolites in Wheat and Annual Ryegrass

| Compound | Wheat (% of total recovered 14C) | Annual Ryegrass (% of total recovered 14C) |

| Parent this compound | 8 | 33 |

| Metabolite 1 | 3 | 9 |

| Metabolite 2 | 15 | 15 |

| Metabolite 3 | 15 | 16 |

| Metabolite 4 (putative conjugated metabolite) | 44 | 27 |

Data adapted from Goggin et al., 2022.[7] This table shows the significantly higher rate of metabolism of this compound in tolerant wheat compared to susceptible annual ryegrass, as evidenced by the lower percentage of the parent compound and higher percentage of polar metabolites.

Table 3: Efficacy of this compound on Various Weed Species

| Weed Species | Growth Stage | ED50 (g ai/ha) | GR50 (g ai/ha) |

| Lolium rigidum (susceptible) | Pre-emergence | 7.9 - 15.4 | - |

| Lolium rigidum (resistant) | Pre-emergence | 23.7 - 63.1 | - |

| Alopecurus aequalis | Pre-emergence | - | 78.77 |

| Alopecurus japonicus | Pre-emergence | - | 61.49 |

| Alopecurus myosuroides | Pre-emergence | - | 119.67 |

| Wheat | Pre-emergence | > 400 | - |

ED50 (Effective Dose, 50%) and GR50 (Growth Reduction, 50%) values indicate the dose of herbicide required to cause 50% mortality or growth reduction, respectively. Data adapted from Goggin et al., 2022 and Yu et al., 2024.[7][9]

Experimental Protocols

Analysis of [14C]-Cinmethylin Metabolism in Plants

This protocol outlines a method for studying the metabolism of this compound in plants using a radiolabeled compound.

-

Plant Treatment: Germinate seedlings of the test species (e.g., wheat, annual ryegrass) on a suitable medium. Apply a known amount of [14C]-cinmethylin to a specific plant part, such as the coleoptile base or the rooting medium.[7]

-

Incubation: Incubate the treated plants under controlled conditions for various time points (e.g., 2, 8, 24, 72 hours).[7]

-

Harvesting and Sectioning: At each time point, harvest the seedlings and dissect them into different tissues (e.g., roots, shoots, treated leaf).[7]

-

Extraction: Homogenize the plant tissues in a suitable solvent, such as a methanol/water mixture, to extract the parent herbicide and its metabolites.[7]

-

Phase Partitioning: Partition the extract against a non-polar solvent like hexane to separate the non-polar parent this compound from the more polar aqueous-soluble metabolites.[7]

-

Quantification of Radioactivity: Determine the amount of radioactivity in the organic and aqueous phases using liquid scintillation counting.[7]

-

HPLC Analysis: Analyze the aqueous phase using reverse-phase high-performance liquid chromatography (HPLC) with a radiodetector to separate and quantify the different metabolites.[7] A typical mobile phase consists of a gradient of acetonitrile and water containing a small amount of acid (e.g., formic acid).[13]

Pressure Chamber Technique for Translocation Studies

This technique is used to measure the uptake and xylem translocation of compounds in detopped root systems.

-

Plant Preparation: Grow plants (e.g., soybean) hydroponically until they have a well-developed root system. Detop the plants by cutting the stem above the cotyledons.[10]

-

Root System Sealing: Seal the detopped root system into a pressure chamber, leaving the cut stem surface exposed to the atmosphere.[10]

-

Application of Test Solution: Immerse the root system in a solution containing a known concentration of this compound.[10]

-

Pressurization and Xylem Sap Collection: Apply pressure to the chamber, forcing the solution into the roots and up the xylem. Collect the xylem sap that exudes from the cut stem surface over time.[10]

-

Analysis: Analyze the concentration of this compound in the collected xylem sap using gas chromatography-mass spectrometry (GC-MS) or another suitable analytical method.[10]

-

Calculation of TSCF: Calculate the Transpiration Stream Concentration Factor (TSCF) as the ratio of the steady-state concentration of this compound in the xylem sap to its concentration in the external solution.[10]

Visualizations

References

- 1. weedcontroljournal.org [weedcontroljournal.org]

- 2. researchgate.net [researchgate.net]

- 3. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 4. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grdc.com.au [grdc.com.au]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced production of water‐soluble this compound metabolites by Lolium rigidum populations with reduced this compound sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound controls multiple herbicide-resistant Lolium rigidum and its wheat selectivity is P450-based. | Sigma-Aldrich [sigmaaldrich.com]

- 9. The herbicidal activity of pre-emergence herbicide this compound and its potential risks on soil ecology: pH, enzyme activities and bacterial community - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound controls multiple herbicide-resistant Lolium rigidum and its wheat selectivity is P450-based - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective β-Mono-Glycosylation of a C15-Hydroxylated Metabolite of the Agricultural Herbicide this compound Using Leloir Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Cinmethylin's Impact on Meristematic Development in Weeds: A Technical Whitepaper

Introduction

Cinmethylin is a pre-emergence herbicide demonstrating significant efficacy in the control of various annual grass and broadleaf weeds. Initially developed in the 1980s, it has seen renewed interest due to its unique mode of action, which is effective against weed populations that have developed resistance to more common herbicides like those inhibiting acetolactate synthase (ALS) and acetyl-CoA carboxylase (ACCase).[1][2][3][4] Classified by the Herbicide Resistance Action Committee (HRAC) as Group 30 (or Group Q), this compound represents a critical tool for sustainable weed management and resistance mitigation strategies.[5] This technical guide provides an in-depth analysis of this compound's mechanism of action, its specific effects on the meristematic development of susceptible weeds, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Inhibition of Fatty Acid Thioesterases

The primary mode of action for this compound is the inhibition of the fatty acid thioesterase (FAT) enzyme family.[5][6][7] These plastid-localized enzymes are crucial for fatty acid biosynthesis, a fundamental process for plant life.

The Role of FAT in Plant Lipid Biosynthesis: Fatty acids are essential components of cell membranes, signaling molecules, and energy reserves.[8] In plants, their synthesis occurs in the plastids. Fatty acid thioesterases (FAT) play a pivotal role by catalyzing the hydrolysis of acyl-acyl carrier protein (ACP) thioesters, which releases free fatty acids (typically C14-C18).[6][9] These fatty acids are then exported from the plastid to the endoplasmic reticulum for the synthesis of more complex lipids required for membrane formation and other cellular functions.[6][8]

Consequences of FAT Inhibition: By binding to and inhibiting FAT, this compound prevents the release of fatty acids from the ACP.[10][11] This blockage disrupts the entire lipid biosynthesis pathway, leading to a depletion of fatty acids necessary for building and maintaining cellular membranes.[8] The disruption of membrane integrity has a catastrophic effect, particularly in the rapidly growing and dividing cells of meristematic tissues found in the roots and shoots of emerging seedlings.[1][8][12] This ultimately leads to a cessation of growth and the death of the weed.[8]

Effects on Meristematic Development and Cell Division

This compound is primarily absorbed by the roots of emerging weeds and is translocated to the growing points.[1][10][12] Its herbicidal action is most pronounced in these meristematic regions.

-

Inhibition of Growth: The most apparent effect of this compound is the potent inhibition of root and shoot growth.[13][14] Studies on oat (Avena sativa L.) showed that root growth was inhibited within 6 hours of treatment with a 6.7 × 10⁻⁸ M concentration.[13] Shoot growth inhibition was observed within 12 to 24 hours at a concentration of 1 × 10⁻⁵ M.[13]

-

Arrest of Mitosis: this compound directly impacts cell division in the meristems. Research has demonstrated that it inhibits the entry of cells into mitosis.[13][14] In oat root tips treated with 1 × 10⁻⁷ M this compound, the mitotic frequency was significantly reduced after 12 hours.[13] A higher concentration of 1 × 10⁻⁶ M resulted in an almost complete arrest of mitosis, with an 87% inhibition observed across all mitotic stages (prophase, metaphase, anaphase, and telophase).[13] This antimitotic activity is the direct cause of the observed growth inhibition.[13]

Quantitative Data on Herbicidal Activity

The efficacy of this compound varies among different weed species. The following tables summarize key quantitative data from various studies.

Table 1: Herbicidal Efficacy of this compound on Various Weed Species

| Weed Species | Parameter | This compound Concentration/Dose | Result | Citation |

| Avena sativa (Oat) | Root Growth Inhibition | 6.7 × 10⁻⁸ M | Inhibition within 6 hours | [13] |

| Avena sativa (Oat) | Shoot Growth Inhibition | 1 × 10⁻⁵ M | Inhibition within 12-24 hours | [13] |

| Lolium rigidum (Annual Ryegrass) | Coleoptile Elongation | 20 nmol L⁻¹ | ~50% inhibition | [2] |

| Lolium rigidum (Annual Ryegrass) | Plant Emergence | 400 g ha⁻¹ | >85% reduction | [15] |

| Lolium rigidum (Annual Ryegrass) | Aboveground Biomass | 400 g ha⁻¹ | >90% reduction | [15] |

| Alopecurus aequalis, A. japonicus, A. myosuroides | Growth Inhibition | 50 g a.i. ha⁻¹ | Plant height <20%, Fresh weight <13% | [10] |

| Poa annua, Lolium multiflorum | Growth Inhibition | 50 g a.i. ha⁻¹ | Plant height <20%, Fresh weight <13% | [10] |

| Echinochloa crus-galli (Barnyardgrass) | Weed Control | 25 to 100 g a.i./ha | Effective control | [16] |

Table 2: Effect of this compound on Mitotic Frequency in Oat (Avena sativa) Root Tips

| This compound Concentration | Duration of Treatment | Mitotic Stage | Inhibition (%) | Citation |

| 1 × 10⁻⁷ M | 12 hours | All stages | Reduced frequency | [13] |

| 1 × 10⁻⁶ M | Not specified | All stages | 87% | [13] |

Experimental Protocols

The following sections detail the methodologies used to investigate the effects of this compound.

Whole-Plant Bioassay for Herbicidal Efficacy

This protocol is used to determine the dose-response of weed species to this compound under controlled conditions.

-

Seed Germination and Planting: Seeds of the target weed species are germinated in petri dishes or on moist filter paper. Once germinated, uniform seedlings are transplanted into pots filled with a standardized soil medium.[17]

-

Herbicide Application: this compound is applied pre-emergence to the soil surface. A range of doses, including a non-treated control, is used to establish a dose-response curve.[18] Application is typically performed using a laboratory track sprayer to ensure uniform coverage.[17]

-

Growth Conditions: Plants are maintained in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.[17]

-

Assessment: After a set period (e.g., 21 days), herbicidal effects are assessed.[3] This involves counting surviving plants, measuring shoot and root length, and determining the fresh or dry weight of the aboveground biomass.[10][17] The data is used to calculate parameters like GR₅₀ (the dose causing 50% growth reduction) or ED₅₀ (the dose causing 50% mortality).[2][19]

Mitotic Index Analysis via Microscopy

This protocol quantifies the effect of this compound on cell division in root meristems.

-

Treatment: Seedlings are grown hydroponically or on agar medium containing various concentrations of this compound.[13]

-

Sample Collection and Fixation: After the treatment period (e.g., 12-24 hours), the terminal 1-2 cm of the root tips are excised and immediately placed in a fixative solution (e.g., Farmer's fluid: 3 parts 95% ethanol to 1 part glacial acetic acid) to preserve the cellular structures.[20]

-

Staining: The fixed root tips are rinsed and then hydrolyzed in warm acid (e.g., 1N HCl) to soften the tissue. They are subsequently stained with a chromosome-specific stain, such as Toluidine blue, which binds to chromatin and makes the chromosomes visible.

-

Microscopic Observation: The stained root tip is squashed onto a microscope slide and observed under a light microscope.[21] Cells in different stages of mitosis (prophase, metaphase, anaphase, telophase) and interphase are counted across multiple fields of view.

-

Calculation: The Mitotic Index (MI) is calculated as: MI = (Number of cells in mitosis / Total number of cells observed) x 100

Target Enzyme Identification and Confirmation

These advanced biochemical methods confirm that FAT is the direct target of this compound.

-

Chemoproteomics (Cellular Target Profiling™): This technique was used to identify the molecular target of this compound.[6]

-

An analog of this compound is immobilized on a solid support (e.g., beads).

-

This "bait" is incubated with a total protein extract from a susceptible plant (e.g., Lemna paucicostata).[6]

-

Proteins that bind to the this compound analog are captured.

-

The bound proteins are then eluted by adding free, active this compound, which competes for the binding site.

-

The displaced proteins are identified using liquid chromatography-mass spectrometry (LC-MS).[6] This method identified FAT proteins as having a high binding affinity for this compound.[6][11]

-

-

Fluorescence-Based Thermal Shift Assay: This assay confirms the binding of this compound to the identified target protein.

-

The purified target protein (FAT) is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.

-

The temperature is gradually increased, causing the protein to unfold (denature) and expose its hydrophobic core, which increases the fluorescence signal.

-